![molecular formula C26H22N2O4 B2496754 2-methoxy-N-[3-[(2-methoxybenzoyl)amino]naphthalen-2-yl]benzamide CAS No. 313275-02-4](/img/structure/B2496754.png)
2-methoxy-N-[3-[(2-methoxybenzoyl)amino]naphthalen-2-yl]benzamide
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Overview
Description
Synthesis Analysis
The synthesis of compounds similar to "2-methoxy-N-[3-[(2-methoxybenzoyl)amino]naphthalen-2-yl]benzamide" often involves multiple steps, including condensation, cyclization, and functional group transformations. For instance, Salahuddin et al. (2014) detailed the synthesis of 1,3,4-oxadiazole derivatives from naphthalene-1-ylmethyl/Naphthalen-2-yloxymethyl precursors, showcasing the complexity and versatility of synthetic routes for naphthalene derivatives (Salahuddin et al., 2014).
Molecular Structure Analysis
Conformational analysis plays a crucial role in understanding the chemical behavior of complex molecules. Benassi et al. (1987) conducted a detailed conformational analysis of p-methoxybenzoyl derivatives of naphthalene, which can provide insights into the molecular structure and potential reactivity of similar compounds (Benassi et al., 1987).
Chemical Reactions and Properties
Compounds featuring naphthalene and benzamide groups participate in a variety of chemical reactions, including cycloadditions, nucleophilic substitutions, and electrophilic aromatic substitutions. For example, the synthesis and crystal structure analysis by Cai Zhi (2010) of a naphthalene-1-yl propionamide derivative highlights the potential for complex intermolecular interactions and reactivity patterns (Cai Zhi, 2010).
Physical Properties Analysis
The physical properties of such molecules, including solubility, melting point, and crystal structure, are influenced by their molecular architecture. Studies on similar compounds, like the one by Ahn et al. (2017) on a pyrazole-carbothioamide derivative, provide valuable information on how structural features affect physical properties (Ahn et al., 2017).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and functional group transformations, are key to understanding the utility and applications of these compounds. For instance, the study by Vellaiswamy et al. (2017) on Co(II) complexes provides insight into the reactivity and potential applications of naphthalene derivatives in catalysis and biological activity (Vellaiswamy et al., 2017).
Scientific Research Applications
Anticancer Applications
Compounds synthesized from naphthalene derivatives, including structures similar to 2-methoxy-N-[3-[(2-methoxybenzoyl)amino]naphthalen-2-yl]benzamide, have been evaluated for their anticancer properties. For example, derivatives have been synthesized and shown potent activity against breast cancer cell lines, highlighting their potential as anticancer agents (Salahuddin et al., 2014).
Antibacterial and Antifungal Applications
Novel 2-(6-methoxy-2-naphthyl)propionamide derivatives have demonstrated significant antibacterial and antifungal activities, suggesting the utility of naphthalene derivatives in developing antimicrobial agents. Some compounds have shown comparable activity levels to standard drugs like Ampicilline and Flucanazole, indicating their potential in treating infectious diseases (Helal et al., 2013).
Photophysical and Organic Light Emitting Diodes (OLEDs) Applications
The synthesis and characterization of organotin compounds derived from Schiff bases, including those related to naphthalene derivatives, have shown promising photophysical properties for applications in OLEDs. These studies highlight the potential of naphthalene derivatives in the development of new materials for electronic and photonic devices (García-López et al., 2014).
Fluorescence Applications
Naphthalene derivatives have been utilized in the synthesis of blue emitting fluorophores, demonstrating their importance in the development of fluorescent materials. These compounds exhibit significant absorption and emission in the near-visible and visible regions, making them suitable for various applications in fluorescence-based technologies (Padalkar et al., 2015).
Conformational Analysis
Research has also focused on the conformational analysis of organic carbonyl compounds, including p-methoxybenzoyl derivatives of naphthalene. Such studies provide valuable insights into the molecular structure and behavior of these compounds, contributing to the broader understanding of their chemical and physical properties (Benassi et al., 1987).
Mechanism of Action
Target of Action
Similar benzamide compounds have been widely used in medical, industrial, biological, and potential drug industries . They have shown effectiveness in the treatment of cancer, hypercholesterolemia, and as anti-tumour, anti-microbial, antibacterial, anti-fungal, anti-HSV, antioxidant, analgesic, and anti-inflammatory agents .
Mode of Action
Benzamides, a significant class of amide compounds, have been known to interact with their targets and cause changes that result in their various biological activities .
Biochemical Pathways
Benzamides have been known to affect various biochemical pathways, leading to their diverse biological activities .
Result of Action
Benzamides have been known to exhibit various biological activities, including antioxidant, free radical scavenging, and metal chelating activity .
properties
IUPAC Name |
2-methoxy-N-[3-[(2-methoxybenzoyl)amino]naphthalen-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N2O4/c1-31-23-13-7-5-11-19(23)25(29)27-21-15-17-9-3-4-10-18(17)16-22(21)28-26(30)20-12-6-8-14-24(20)32-2/h3-16H,1-2H3,(H,27,29)(H,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXEOTHWJAKQHCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=CC3=CC=CC=C3C=C2NC(=O)C4=CC=CC=C4OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-methoxy-N-[3-[(2-methoxybenzoyl)amino]naphthalen-2-yl]benzamide |
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